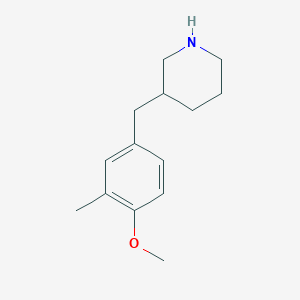

3-(4-Methoxy-3-methyl-benzyl)-piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methoxy-3-methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of a methoxy group and a methyl group on the benzyl ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at room temperature. The reaction mixture is stirred for a specific period, and the product is isolated by extraction and purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methyl-benzyl)-piperidine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Oxidation: 4-Methoxy-3-methylbenzaldehyde or 4-Methoxy-3-methylbenzoic acid.

Reduction: this compound secondary amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-3-methyl-benzyl)-piperidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methyl-benzyl)-piperidine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The piperidine ring can enhance the compound’s stability and solubility, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Methoxy-benzyl)-piperidine

- 3-(4-Methyl-benzyl)-piperidine

- 3-(4-Methoxy-3-methyl-phenyl)-piperidine

Uniqueness

3-(4-Methoxy-3-methyl-benzyl)-piperidine is unique due to the presence of both methoxy and methyl groups on the benzyl ring

Biological Activity

3-(4-Methoxy-3-methyl-benzyl)-piperidine is a compound with notable biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its synthesis, biological interactions, and implications for drug development based on various research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group that contains both methoxy and methyl groups. This unique substitution pattern is believed to enhance its solubility and influence its interaction with biological targets. The synthesis typically involves the reaction of 4-methoxy-3-methyl-benzyl chloride with piperidine, yielding the target compound along with hydrochloric acid as a byproduct:

Interaction with Cyclic Adenosine Monophosphate (cAMP)

Research indicates that this compound may modulate enzyme activity related to cyclic adenosine monophosphate (cAMP) signaling pathways. Specifically, it has been shown to interact with phosphodiesterases, which are critical in regulating cAMP levels in cells. This modulation could have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease, where cAMP signaling is often disrupted.

Neuroprotective Properties

In cellular models, compounds similar to this compound have demonstrated potential in reducing the formation of amyloid-beta plaques and tau phosphorylation, both of which are hallmarks of Alzheimer's disease pathology. These findings suggest that the compound could play a role in neuroprotection and possibly in the treatment of neurodegenerative disorders.

Structure-Activity Relationships (SAR)

A study investigating the structure-activity relationships of piperidine derivatives highlighted the importance of specific substituents on the benzyl group. The presence of methoxy groups was found to enhance selectivity for certain biological targets, including monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological functions .

Table 1: Summary of Biological Activities and IC50 Values

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MAGL | TBD | |

| Benzoylpiperidine | MAGL | 0.84 | |

| ML352 (related compound) | Choline Transporter | 100 nM |

In Vivo Studies

In vivo pharmacological studies have shown that related compounds can significantly inhibit MAGL activity without affecting other serine hydrolases, suggesting a selective action that could minimize side effects in therapeutic applications . Additionally, these compounds have been evaluated for their effects on various cancer cell lines, demonstrating notable antiproliferative activity .

Properties

CAS No. |

955288-19-4 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-[(4-methoxy-3-methylphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |

InChI Key |

VSWHSJOXIJXKNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CCCNC2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.